molecular formula C11H10BrNO B3277646 5-Bromo-6-ethoxyquinoline CAS No. 663193-90-6

5-Bromo-6-ethoxyquinoline

Cat. No.: B3277646
CAS No.: 663193-90-6
M. Wt: 252.11 g/mol
InChI Key: VJKPYNSHQOEZDW-UHFFFAOYSA-N
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Description

5-Bromo-6-ethoxyquinoline is a quinoline derivative with the molecular formula C11H10BrNO. It is a nitrogen-based heterocyclic aromatic compound, characterized by a bromine atom at the 5th position and an ethoxy group at the 6th position on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-ethoxyquinoline typically involves the bromination of 6-ethoxyquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise reaction conditions. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-ethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

5-Bromo-6-ethoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studies have explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as malaria and tuberculosis.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethoxyquinoline involves its interaction with specific molecular targets within cells. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

    6-Ethoxyquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromoquinoline: Lacks the ethoxy group, affecting its solubility and biological activity.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

Uniqueness: 5-Bromo-6-ethoxyquinoline is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical reactivity and biological properties. Its dual substituents make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-6-ethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-14-10-6-5-9-8(11(10)12)4-3-7-13-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKPYNSHQOEZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)N=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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